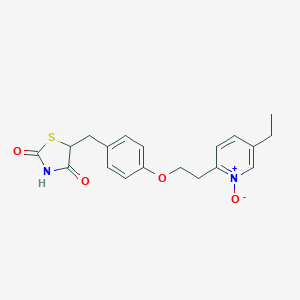
Pioglitazone N-Oxide
Vue d'ensemble
Description
Pioglitazone N-Oxide is a derivative of pioglitazone, a thiazolidinedione class drug primarily used to treat type 2 diabetes mellitus. This compound is an oxidative degradation product of pioglitazone and has been studied for its potential biological activities and chemical properties .
Applications De Recherche Scientifique
Pioglitazone N-Oxide has been explored in various scientific research applications:
Chemistry: Studied for its oxidative stability and degradation pathways.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in conditions such as diabetes and neurodegenerative diseases.
Industry: Used as a reference compound in the development and quality control of pioglitazone formulations .
Mécanisme D'action
Target of Action
Pioglitazone N-Oxide primarily targets the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a ligand-activated transcription factor involved in the expression of more than 100 genes affecting numerous metabolic processes, most notably lipid and glucose homeostasis .
Mode of Action
This compound, as a selective agonist at PPARγ, interacts with its targets in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . The activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization .
Biochemical Pathways
The activation of PPARγ by this compound affects several biochemical pathways. It promotes insulin sensitivity and improves the uptake of blood glucose . It also has anti-inflammatory effects, possibly by inhibiting the accumulation of neutrophils at the inflamed area, which indirectly regulates the release of nitric oxide (NO) in the affected area . Furthermore, it has been reported to attenuate oxidative stress and NLRP3 inflammasome activation .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is metabolized primarily by the CYP2C8 enzyme . Genetic variations in the CYP2C8 and PPARG genes contribute to variability in this compound’s pharmacokinetics and pharmacodynamics .
Result of Action
The molecular and cellular effects of this compound’s action include reduced redness, scaling, and skin thickening, surpassing the effectiveness of standard drugs . It significantly inhibits the release of both myeloperoxidase (MPO) and NO from the psoriatic lesions . It also reduces the severity of psoriasis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the individual health state and lifestyle measures like caloric restriction and aerobic exercise can affect the drug’s effectiveness . Further investigations into the mechanisms of actions of this compound, the potential of glitazone drugs to contribute to unmet needs in complex diseases associated with the dynamics of adaptive homeostasis, and also the routes to minimizing adverse effects in every-day patients throughout the world are imperative .
Safety and Hazards
Orientations Futures
Pioglitazone has been widely used as an insulin sensitizer drug for type 2 diabetes mellitus (T2DM). Despite the increased risk of hospitalization for heart failure due to fluid retention, pioglitazone is consistently associated with reduced risk of myocardial infarction and ischemic stroke both in primary and secondary prevention . With appropriate prescription and titration, pioglitazone remains a useful tool in the arsenal of the clinical diabetologist .
Analyse Biochimique
Biochemical Properties
Pioglitazone N-Oxide, like its parent compound Pioglitazone, is likely to interact with various enzymes, proteins, and other biomolecules. Pioglitazone is known to act as a selective agonist at peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . The nature of these interactions involves the activation of PPARγ, which increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are expected to be similar to those of Pioglitazone. Pioglitazone has been shown to inhibit the proliferation and invasiveness of non-small cell lung cancer (NSCLC) cells . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, Pioglitazone has been reported to down-regulate MAPK, Myc, and Ras genes, thereby affecting the MAPK signaling pathway .
Molecular Mechanism
The molecular mechanism of action of this compound is likely to be similar to that of Pioglitazone. Pioglitazone exerts its effects at the molecular level by binding to PPARγ, which leads to the activation of insulin-responsive genes . This can result in changes in gene expression, enzyme inhibition or activation, and alterations in cellular metabolism .
Temporal Effects in Laboratory Settings
Pioglitazone has been shown to have significant effects on nitric oxide bioavailability in angiotensin II-infused rabbits .
Dosage Effects in Animal Models
Studies on Pioglitazone have shown that it significantly reduces redness, scaling, and skin thickening in a rat model of psoriasis . It also inhibits the release of myeloperoxidase and nitric oxide from psoriatic lesions .
Metabolic Pathways
Pioglitazone is known to be metabolized via two novel pathways: N-glucuronidation of the thiazolidinedione ring and methylation of the mercapto group of the thiazolidinedione ring-opened mercapto carboxylic acid .
Transport and Distribution
Pioglitazone is known to decrease mitochondrial membrane potential in isolated mitochondria and intact thymocytes .
Subcellular Localization
Pioglitazone has been shown to suppress PPARγ loss and enhance the transcriptional activity of PPARγ, inhibiting the nucleus-export of PPARγ in microglia induced by lipopolysaccharide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pioglitazone N-Oxide can be synthesized through the oxidation of pioglitazone. One common method involves the use of hydrogen peroxide as an oxidizing agent under controlled conditions. The reaction typically takes place in an organic solvent such as methanol or acetonitrile, and the temperature is maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the process generally involves large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of the reaction is achieved by optimizing parameters such as reagent concentrations, reaction time, and temperature .
Analyse Des Réactions Chimiques
Types of Reactions
Pioglitazone N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidative degradation products.
Reduction: Reduction reactions can revert this compound back to pioglitazone.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, organic peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Further oxidized derivatives of pioglitazone.
Reduction: Pioglitazone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pioglitazone: The parent compound, primarily used for treating type 2 diabetes.
Rosiglitazone: Another thiazolidinedione with similar glucose-lowering effects.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
Pioglitazone N-Oxide is unique due to its oxidative nature and potential additional biological activities compared to its parent compound, pioglitazone. Its oxidative stability and degradation pathways provide valuable insights into the long-term stability and efficacy of pioglitazone formulations .
Propriétés
IUPAC Name |
5-[[4-[2-(5-ethyl-1-oxidopyridin-1-ium-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-2-13-3-6-15(21(24)12-13)9-10-25-16-7-4-14(5-8-16)11-17-18(22)20-19(23)26-17/h3-8,12,17H,2,9-11H2,1H3,(H,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKQAGFCVMHNHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C[N+](=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443587 | |
| Record name | Pioglitazone N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145350-09-0 | |
| Record name | Pioglitazone N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Pioglitazone N-oxide formed, and what is its significance in pharmaceutical analysis?
A: this compound is a major oxidative degradation product of Pioglitazone hydrochloride, a drug used to treat type 2 diabetes. [] This degradation product was observed during stress degradation studies designed to assess the stability of the drug substance. [] Its identification and characterization are crucial for several reasons:
Q2: Can microorganisms modify this compound?
A: Yes, research has shown that a specific strain of bacteria, Streptomyces hygroscopicus strain 02179, can both oxygenate and deoxygenate this compound. [] This microorganism can perform both N-deoxygenation, converting this compound back to Pioglitazone, and C-oxygenation, introducing an oxygen atom to different positions within the molecule. [] This finding highlights the potential for microbial metabolism to impact the fate and transformation of pharmaceutical compounds in the environment.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
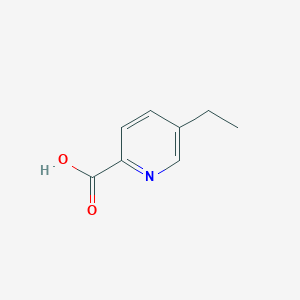
![3-[(5R)-5-hydroxyheptyl]-4-methyl-2H-furan-5-one](/img/structure/B21278.png)
![2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B21279.png)
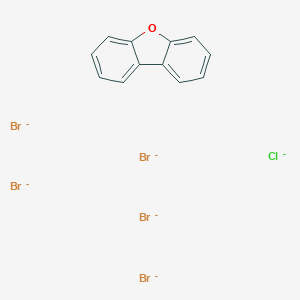
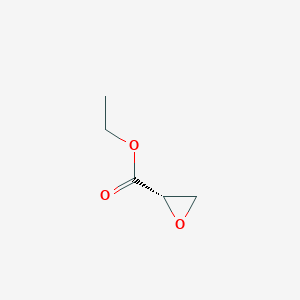
![(3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide](/img/structure/B21288.png)
![Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-](/img/structure/B21293.png)
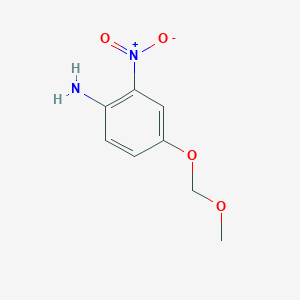
![6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol](/img/structure/B21299.png)
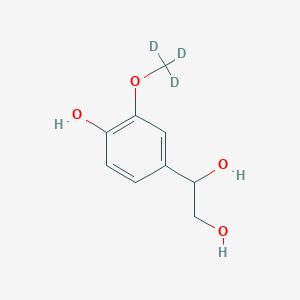
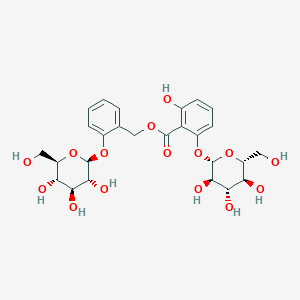
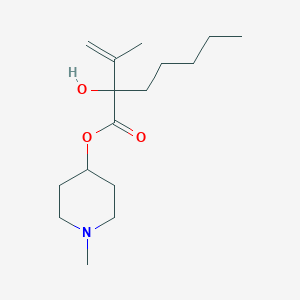
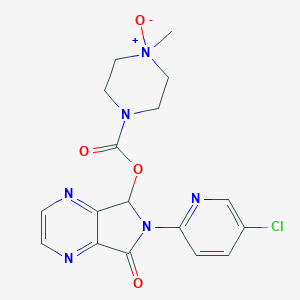
![4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B21316.png)
